Cas no 876670-01-8 (2-8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamide)

2-8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamide structure
876670-01-8 structure
商品名:2-8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamide
CAS番号:876670-01-8
MF:C17H15ClN6O3
メガワット:386.7924015522
CID:5476602

2-8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamide 化学的及び物理的性質

名前と識別子

    • 2-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
    • 2-8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamide
    • インチ: 1S/C17H15ClN6O3/c1-9-7-22-13-14(21(2)17(27)23(15(13)26)8-12(19)25)20-16(22)24(9)11-5-3-10(18)4-6-11/h3-7H,8H2,1-2H3,(H2,19,25)
    • InChIKey: CCBFFNQTROVPCW-UHFFFAOYSA-N
    • ほほえんだ: N12C=C(C)N(C3=CC=C(Cl)C=C3)C1=NC1=C2C(=O)N(CC(N)=O)C(=O)N1C

2-8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2583-0057-2mg
2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide
876670-01-8 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2583-0057-4mg
2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide
876670-01-8 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2583-0057-40mg
2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide
876670-01-8 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2583-0057-5mg
2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide
876670-01-8 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2583-0057-2μmol
2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide
876670-01-8 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2583-0057-75mg
2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide
876670-01-8 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2583-0057-1mg
2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide
876670-01-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2583-0057-50mg
2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide
876670-01-8 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2583-0057-30mg
2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide
876670-01-8 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2583-0057-15mg
2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide
876670-01-8 90%+
15mg
$89.0 2023-05-16

2-8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamide 関連文献

2-8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamideに関する追加情報

Compound CAS No 876670-01-8: 2-(8-(4-Chlorophenyl)-1,7-Dimethyl-2,4-Dioxo-1H,2H,3H,4H,8H-Imidazo[1,2-g]purin-3-YL)Acetamide

The compound CAS No 876670-01-8, known as 2-(8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl)acetamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of imidazopurin derivatives, which have garnered considerable attention due to their diverse biological activities and structural versatility. The molecule's unique structure incorporates a substituted imidazo[1,2-g]purin ring system fused with an acetamide group, making it a promising candidate for drug development.

Recent studies have highlighted the importance of imidazopurin derivatives in targeting various biological pathways. The presence of the 4-chlorophenyl group in this compound introduces electronic and steric effects that enhance its binding affinity to specific molecular targets. Additionally, the dimethyl substituents at positions 1 and 7 contribute to the molecule's stability and solubility properties. The dioxo groups at positions 2 and 4 further modulate the compound's reactivity and selectivity.

One of the most intriguing aspects of this compound is its potential as a bioactive agent. Researchers have explored its ability to inhibit key enzymes involved in cellular signaling pathways. For instance, studies have demonstrated that CAS No 876670-01-8 exhibits potent inhibitory activity against certain kinases, making it a valuable tool in the development of anti-cancer therapies. Furthermore, its structure suggests potential applications in antiviral drug design due to its ability to interfere with viral replication mechanisms.

The synthesis of this compound involves a multi-step process that combines advanced organic synthesis techniques. The construction of the imidazo[1,2-g]purin ring system requires precise control over reaction conditions to ensure high yields and purity. The introduction of the acetamide group at position 3 is critical for optimizing the compound's pharmacokinetic properties. Recent advancements in catalytic methods have enabled more efficient synthesis routes for this compound.

From an analytical standpoint, the characterization of CAS No 876670-01-8 has been achieved using state-of-the-art spectroscopic techniques such as NMR and mass spectrometry. These analyses confirm the compound's purity and structural integrity. Moreover, computational modeling studies have provided insights into its three-dimensional conformation and interactions with biological targets.

In terms of applications, this compound represents a significant advancement in the field of heterocyclic chemistry. Its unique combination of structural features makes it a versatile building block for designing novel bioactive molecules. Researchers are actively exploring its potential as a lead compound for drug discovery programs targeting various diseases.

In conclusion, CAS No 876670-01-8: 2-(8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-imidazo[1,2-g]purin-3-YL)Acetamide stands out as a remarkable example of modern medicinal chemistry innovation. Its intricate structure and promising biological profile position it as a key player in future therapeutic developments.

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